2-Amino-3-chloro-6-methylbenzoic acid
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Description
2-Amino-3-chloro-6-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be a common organic synthesis intermediate , suggesting that it may interact with various molecular targets depending on the specific synthetic pathway in which it is involved.
Mode of Action
The mode of action of 2-Amino-3-chloro-6-methylbenzoic acid involves its use as a synthetic intermediate. The chlorine atom on the benzene ring can undergo transformations to synthesize the desired molecular structure . For example, the chlorine atom can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain .
Biochemical Pathways
The compound’s role as a synthetic intermediate suggests that it may be involved in various biochemical pathways depending on the specific synthetic process in which it is used .
Result of Action
As a synthetic intermediate, its effects would likely depend on the specific molecules it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its melting point is 131-133°C , suggesting that it is stable at room temperature but may degrade at higher temperatures. Additionally, its efficacy and action may be influenced by the specific conditions of the synthetic processes in which it is used .
Biochemical Analysis
Biochemical Properties
2-Amino-3-chloro-6-methylbenzoic acid plays a significant role in biochemical reactions. It is primarily used for the transformation of molecular structures on the benzene ring . For instance, the chlorine atom can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain . The carboxyl on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other active functional groups .
Molecular Mechanism
It is known that the amino group on the benzene ring can be transformed into other active functional groups such as halogen atoms through diazotization reactions
Properties
IUPAC Name |
2-amino-3-chloro-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUABVKAESFPLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72618-63-4 |
Source
|
Record name | 2-amino-3-chloro-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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